Product packaging for Bicyclo[3.2.1]octane-1-carboxylic acid(Cat. No.:CAS No. 2534-83-0)

Bicyclo[3.2.1]octane-1-carboxylic acid

Cat. No.: B2686963
CAS No.: 2534-83-0
M. Wt: 154.209
InChI Key: HJDYARCZSGKTIG-UHFFFAOYSA-N
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Description

Bicyclo[3.2.1]octane-1-carboxylic acid is a versatile chemical scaffold of significant interest in medicinal chemistry and organic synthesis. The bicyclo[3.2.1]octane framework is a key structural motif found in a range of biologically active compounds and serves as a valuable rigid building block for drug discovery . This carboxylic acid functional group provides a handle for further synthetic modification, allowing researchers to create diverse derivatives such as esters and amides for structure-activity relationship (SAR) studies . For instance, the methyl ester derivative of this compound is a known synthetic intermediate . Related bicyclo[3.2.1]octane structures have demonstrated specific binding to central nervous system targets, including the dopamine transporter (DAT) and serotonin transporter (SERT), highlighting the potential of this scaffold in developing neuropharmacological tools . Furthermore, structurally similar compounds have been investigated for their anticonvulsant and antianoxic activities in preclinical research . This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B2686963 Bicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2534-83-0

Properties

IUPAC Name

bicyclo[3.2.1]octane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9-4-1-2-7(6-9)3-5-9/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDYARCZSGKTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(C1)(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Chemical Transformations of Bicyclo 3.2.1 Octane 1 Carboxylic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the bridgehead position of the bicyclo[3.2.1]octane skeleton is the primary site for a variety of chemical modifications. These transformations allow for the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry and materials science.

Derivatization to Esters and Amides

The conversion of bicyclo[3.2.1]octane-1-carboxylic acid into its corresponding esters and amides is a fundamental transformation. Standard esterification procedures, such as Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst, can be employed. For instance, the methyl ester can be synthesized by refluxing the carboxylic acid with methanol (B129727) and a catalytic amount of sulfuric acid. google.com

Similarly, amidation can be achieved through the activation of the carboxylic acid, followed by reaction with an appropriate amine. Common activating agents include thionyl chloride to form the acyl chloride intermediate, or carbodiimides. A patent describing the synthesis of derivatives of the related bicyclo[3.2.1]octane-3-carboxylic acid details the formation of amides by first converting the carboxylic acid to its acid chloride, followed by reaction with an amine in the presence of a base like triethylamine. google.com While this example pertains to the 3-substituted isomer, the general principles are applicable to the 1-carboxylic acid derivative.

DerivativeReagentsGeneral Conditions
Methyl EsterMethanol, Sulfuric AcidReflux
Amide1. Thionyl Chloride 2. Amine, Triethylamine1. Formation of acyl chloride 2. Reaction with amine

Conversion to Acyl Chlorides

The preparation of bicyclo[3.2.1]octane-1-carbonyl chloride serves as a crucial step for subsequent derivatization, particularly for the synthesis of amides and esters under mild conditions. This transformation is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂). oup.com The resulting acyl chloride is a more reactive species, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles.

Reduction to Corresponding Alcohols

The carboxylic acid functionality of this compound can be reduced to the corresponding primary alcohol, bicyclo[3.2.1]octan-1-ylmethanol. This reduction is effectively carried out using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent. masterorganicchemistry.comlibretexts.org The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to yield the alcohol. libretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. masterorganicchemistry.com This transformation provides a key intermediate for further functionalization.

TransformationReagentProduct
ReductionLithium Aluminum Hydride (LiAlH₄)Bicyclo[3.2.1]octan-1-ylmethanol

Reactions of the Bicyclo[3.2.1]octane Core

The rigid, saturated framework of the bicyclo[3.2.1]octane system is generally less reactive than the carboxylic acid moiety. However, functionalization of the core can be achieved, often requiring harsh reaction conditions or the introduction of activating groups.

Nucleophilic Substitution Reactions on Functionalized Derivatives

Direct nucleophilic substitution on the unsubstituted bicyclo[3.2.1]octane core is not feasible. However, by first converting the carboxylic acid to other functional groups, the door to nucleophilic substitution reactions is opened. For instance, the reduction of the carboxylic acid to bicyclo[3.2.1]octan-1-ylmethanol allows for the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate. Subsequent reaction with nucleophiles can then lead to the introduction of various substituents at the 1-position. A study on aza-bicyclo[3.2.1]octane systems demonstrated that nucleophilic substitution on a mesylate-functionalized derivative can lead to the formation of ethers, imides, and amines, although rearrangements to aza-bicyclo[3.2.2]nonane derivatives were also observed. nih.gov

Electrophilic Functionalization of the Ring System

Acid-Catalyzed Rearrangements and Ring-Opening Reactions

The bicyclo[3.2.1]octane skeleton is susceptible to skeletal rearrangements and ring-opening reactions under acidic conditions, often proceeding through carbocationic intermediates to relieve ring strain or to form more stable products. Two notable examples include the Beckmann rearrangement of a derived oxime and the acid-catalyzed ring-opening of a related tricyclic system.

Beckmann Rearrangement:

The Beckmann rearrangement provides a pathway to expand the ring system by one atom, forming a lactam. This transformation is initiated by treating an oxime derivative with acid. For the bicyclo[3.2.1]octane system, the rearrangement of syn- and anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acids has been investigated. The presence of the carboxylic acid group allows the typically challenging rearrangement of strained bicyclic oximes to proceed regiospecifically and in good yield. nih.govacs.org

When the isomeric oximes are heated in trifluoroacetic acid, they undergo rearrangement to form bicyclic lactams. nih.gov The reaction is stereospecific, with the migrating group being the one positioned anti-periplanar to the hydroxyl group on the oxime nitrogen. chemrxiv.org This results in two different ring-expanded products from the two geometric isomers of the starting oxime, demonstrating a high degree of stereochemical control. nih.gov

Table 1: Beckmann Rearrangement of 8-Oximinobicyclo[3.2.1]octane-3-carboxylic Acid Isomers. nih.gov

Starting MaterialReagent/ConditionsProductYield
anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acid, reflux, 6hanti-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid56%
syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acidTrifluoroacetic acid, reflux, 6hsyn-6-aza-7-oxobicyclo[3.2.2]nonane-3-carboxylic acid84%

Acid-Catalyzed Ring-Opening:

The bicyclo[3.2.1]octane framework can be synthesized via the acid-catalyzed ring-opening of a more strained precursor, such as a tricyclo[3.2.1.02,7]octane derivative. This reaction involves the nucleophilic opening of the cyclopropane (B1198618) ring within the tricyclic system, initiated by an acid catalyst. evitachem.commdpi.com The process efficiently generates a functionalized bicyclo[3.2.1]octene core. evitachem.comnih.gov

Treatment of a tricyclopropyl ketone with a nucleophile in the presence of a catalytic amount of acid, such as p-toluenesulphonic acid (PTSA) or hydrochloric acid (HCl), leads to a clean and efficient ring-opening. evitachem.comnih.gov The reaction proceeds via a homoconjugate addition mechanism, where the acid protonates the ketone, activating the cyclopropane ring for nucleophilic attack. evitachem.com

Table 2: Acid-Catalyzed Ring-Opening of a Tricyclo[3.2.1.02,7]octanone Derivative. evitachem.commdpi.com

NucleophileAcid CatalystProduct
MethanolHCl or PTSA7-methoxy-bicyclo[3.2.1]oct-2-ene derivative
Benzyl alcoholPTSA7-benzyloxy-bicyclo[3.2.1]oct-2-ene derivative
WaterHCl7-hydroxy-bicyclo[3.2.1]oct-2-ene derivative

Functionalization at Bridgehead Positions

Functionalization at the bridgehead carbon (C1) of this compound often involves reactions of the carboxylic acid group itself. Due to the tertiary nature of the bridgehead carbon, reactions that generate radical or carbocationic intermediates at this position are viable synthetic strategies.

A key transformation is decarboxylative halogenation, most notably the Hunsdiecker reaction . nih.govacs.org This reaction converts bridgehead carboxylic acids into the corresponding bridgehead halides. The process involves treating the silver salt of the carboxylic acid with a halogen, such as bromine. wikipedia.org The reaction proceeds through a radical mechanism, where an initially formed acyl hypobromite (B1234621) intermediate undergoes decarboxylation to generate a bridgehead radical, which is then trapped by a halogen atom. wikipedia.orgyoutube.com The synthesis of tertiary alkyl halides, which can be problematic via other methods, is often successful when the carboxylic group is attached to a bridgehead carbon. nih.govacs.org This makes the Hunsdiecker reaction a valuable method for installing a halide at the C1 position, providing a handle for further synthetic modifications.

Stereoselective Outcomes and Mechanistic Considerations of Reactions

The rigid, conformationally locked structure of the bicyclo[3.2.1]octane ring system imposes significant stereoelectronic constraints on its reactions, leading to highly stereoselective and stereospecific outcomes.

In the acid-catalyzed ring-opening of tricyclo[3.2.1.02,7]octanone precursors, the approach of the nucleophile is sterically directed. The addition of nucleophiles like methanol occurs with high regio- and stereoselectivity. evitachem.com Mechanistic analysis indicates that the nucleophile attacks the C7 carbon from the face opposite the C1-C2 bond of the cyclopropane ring, resulting in stereoselective functionalization. evitachem.comnih.gov This outcome is dictated by the steric hindrance of the bicyclic framework, which exposes one face of the molecule to preferential attack.

The Beckmann rearrangement of 8-oximinobicyclo[3.2.1]octane derivatives serves as a classic example of a stereospecific reaction. The geometry of the oxime starting material directly determines the structure of the resulting lactam product. nih.gov The reaction mechanism involves a concerted migration of the alkyl group that is anti-periplanar to the oxygen-nitrogen bond as the leaving group departs. chemrxiv.org For the anti-oxime, the C1 bridgehead carbon migrates, leading to one lactam regioisomer. Conversely, for the syn-oxime, the C7 carbon migrates, forming the alternative regioisomer. This strict requirement for an anti-periplanar arrangement between the migrating group and the leaving group ensures that each oxime isomer yields a single, predictable product. nih.gov

Advanced Spectroscopic and Structural Characterization of Bicyclo 3.2.1 Octane 1 Carboxylic Acid and Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. researchgate.net For complex systems like bicyclo[3.2.1]octane-1-carboxylic acid, one-dimensional (1D) ¹H and ¹³C NMR spectra are often insufficient due to signal overlap and complex coupling patterns. researchgate.netomicsonline.org Two-dimensional (2D) NMR techniques are therefore essential for unambiguous assignments and complete structural characterization. omicsonline.org

Two-dimensional NMR experiments distribute spectral information across two frequency axes, resolving overcrowded signals and revealing correlations between different nuclei. wikipedia.org This allows for a step-by-step assembly of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC): This technique, which has largely replaced the older Heteronuclear Multiple Quantum Coherence (HMQC) experiment, identifies direct one-bond correlations between protons and heteronuclei, typically ¹³C. wikipedia.orgcore.ac.uk Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon atom it is directly attached to. wikipedia.org This is the first step in mapping the carbon skeleton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for assembling the complete carbon framework by identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. core.ac.uk For this compound, HMBC correlations from the bridgehead protons to the quaternary bridgehead carbon (C1) and the carboxyl carbon would be key in confirming the core structure. pharm.or.jp

Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton couplings through bonds, typically over two or three bonds. wikipedia.org It helps to identify adjacent protons and trace out spin systems within the bicyclic rings.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike COSY, which shows through-bond correlations, NOESY identifies protons that are close to each other in space (typically < 5 Å), regardless of whether they are directly bonded. researchgate.net This information is vital for determining the molecule's stereochemistry and three-dimensional conformation. researchgate.net

The combination of these techniques allows for the complete assignment of all proton and carbon signals, confirming the bicyclo[3.2.1]octane skeleton and the position of the carboxylic acid group.

Table 1: Representative 2D NMR Correlations for Structural Elucidation of a Bicyclo[3.2.1]octane System.
ExperimentType of CorrelationInformation Gained for this compound
HSQC/HMQC¹J(C-H)Assigns each proton to its directly attached carbon atom.
COSY²⁻³J(H-H)Identifies neighboring protons within the cyclopentane (B165970) and cyclohexane (B81311) rings of the bicyclic system.
HMBC²⁻³J(C-H)Connects protonated carbons to non-protonated carbons (e.g., bridgehead C1) and the carboxyl carbon, confirming the overall carbon framework.
NOESYThrough-space proximityReveals spatial relationships between protons, which is essential for stereochemical assignments.

The rigid structure of the bicyclo[3.2.1]octane core leads to distinct spatial relationships between its protons, which can be probed using NOE experiments. bham.ac.uk The observation of an NOE correlation between two protons provides definitive proof that they are in close spatial proximity. pharm.or.jpresearchgate.net This is particularly useful for assigning the relative stereochemistry of substituents on the ring system.

For example, in a substituted bicyclo[3.2.1]octane, the orientation of a substituent can be determined by observing NOEs between the substituent's protons and the protons on the bicyclic framework. An NOE between a substituent at the C8 bridge and the syn-protons at C2 and C4 would indicate the substituent is oriented towards the six-membered ring. Conversely, a lack of such an NOE would suggest it is oriented away. These through-space correlations provide data that is often impossible to obtain from through-bond coupling constants alone. bham.ac.uk

Table 2: Hypothetical NOE Correlations for Stereochemical Assignment in a Bicyclo[3.2.1]octane Derivative.
Observed NOE between Proton PairsInferred Spatial RelationshipStereochemical Conclusion
H5 (bridgehead) and H8a (endo)These protons are on the same face of the molecule.Confirms the assignment of the endo position at C8.
H2 (exo) and H6 (exo)Protons on the exterior face of the six-membered ring are proximate.Helps differentiate between exo and endo protons on the main ring.

X-ray Crystallography for Molecular and Crystal Structure Analysis

While NMR provides detailed structural information in solution, single-crystal X-ray crystallography offers an unambiguous depiction of the molecule's structure in the solid state. It provides precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation and configuration of the molecule within the crystal lattice. nih.gov

For chiral molecules, X-ray crystallography is a powerful method for determining the absolute configuration. nih.gov When a single enantiomer of a chiral bicyclo[3.2.1]octane derivative is crystallized, anomalous dispersion techniques (often requiring the presence of a heavy atom) can be used to definitively establish its absolute stereochemistry (i.e., the R/S configuration at each chiral center). nih.govgoogle.com This provides an absolute structural benchmark that can be correlated with spectroscopic data.

The bicyclo[3.2.1]octane framework is comprised of a six-membered ring and a five-membered ring. X-ray diffraction studies on analogues reveal that the six-membered ring typically adopts a stable chair conformation, while the five-membered ring often assumes an envelope or twist conformation to minimize steric strain. researchgate.net The precise conformation is dictated by the substitution pattern on the bicyclic core. The crystal structure provides an exact snapshot of this preferred solid-state arrangement. researchgate.net

Table 3: Typical Hydrogen-Bond Geometry for a Carboxylic Acid Dimer from X-ray Crystallography.
InteractionDonor (D) - H···Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H···OO-H···=C(OH)~0.8-1.0~1.6-1.8~2.5-2.8~170-180

Note: Data are generalized from typical carboxylic acid dimer structures.

Complementary Spectroscopic Methods for Detailed Structural Analysis

Beyond nuclear magnetic resonance (NMR) spectroscopy, a suite of complementary techniques provides further insight into the molecular structure, connectivity, and stereochemistry of this compound and its analogues. Mass spectrometry, UV-Vis spectroscopy, and single-crystal X-ray crystallography each offer unique data that, when combined, allow for an exhaustive structural characterization.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound and its esters provides valuable information regarding the molecular weight and fragmentation patterns, which are characteristic of the bicyclic core and the carboxyl functional group.

This compound (C₉H₁₄O₂):

Molecular Ion (M⁺): The molecular weight is 154.10 g/mol . The molecular ion peak is expected at m/z 154. For aliphatic carboxylic acids, this peak can be weak. miamioh.edu

Key Fragments: Characteristic fragmentation of carboxylic acids involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org Expected fragments include:

[M-17]⁺ (m/z 137): Resulting from the loss of a hydroxyl radical (•OH).

[M-45]⁺ (m/z 109): Resulting from the loss of the entire carboxyl group (•COOH). This fragment corresponds to the bicyclo[3.2.1]octyl cation.

This compound, methyl ester (C₁₀H₁₆O₂):

Molecular Ion (M⁺): The molecular weight is 168.12 g/mol . The methyl ester often provides a more distinct molecular ion peak at m/z 168. Studies on the isomeric bicyclo[3.2.1]octane-6-carboxylic acid methyl ester have shown a small molecular ion. plymouth.ac.uk

Key Fragments: The fragmentation of the methyl ester is particularly informative.

[M-31]⁺ (m/z 137): Corresponds to the loss of a methoxy (B1213986) radical (•OCH₃).

[M-59]⁺ (m/z 109): Corresponds to the loss of the carbomethoxy group (•COOCH₃).

Research on various bridged bicyclic acid methyl esters, including isomers, has noted the presence of an abundant [M-29]⁺ ion, likely from the fragmentation of the bicyclic ring itself. plymouth.ac.uk The mass spectrum of bicyclo[3.2.1]octane-6-carboxylic acid methyl ester also notably shows a base peak at m/z 87 and an ion corresponding to the loss of methanol (B129727) (m/z 136). plymouth.ac.uk

Table 1. Predicted and Analogous EI-MS Fragmentation Data
Compoundm/z ValueProposed Fragment IdentityNotes
This compound154[M]⁺Molecular Ion
137[M-•OH]⁺Loss of hydroxyl radical
109[M-•COOH]⁺Loss of carboxyl group
This compound, methyl ester168[M]⁺Molecular Ion
137[M-•OCH₃]⁺Loss of methoxy radical
136[M-CH₃OH]⁺Loss of methanol (seen in isomer) plymouth.ac.uk
87-Base peak observed for the 6-carboxy isomer plymouth.ac.uk

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to probe electronic transitions within a molecule. For saturated, non-conjugated molecules like this compound, its utility is limited but can confirm the absence of conjugated chromophores.

The only relevant chromophore in the molecule is the carboxyl group. The primary electronic transition is the n → π* transition of the carbonyl double bond.

λmax: This transition typically results in a weak absorption band in the region of 200-220 nm. researchgate.netlibretexts.org This absorption is generally not useful for detailed structural analysis as it occurs at the lower end of the conventional UV-Vis range.

Purity Assessment: It has been noted that some saturated aliphatic carboxylic acids exhibit a weak shoulder absorption band between 250 nm and 330 nm. However, research has demonstrated that this shoulder often originates from trace impurities and can be removed through rigorous purification of the sample. nih.gov Therefore, the absence of significant absorption above 230 nm can be an indicator of high sample purity.

Table 2. Expected UV-Vis Spectroscopic Data
CompoundExpected λmax (nm)Electronic TransitionNotes
This compound~210n → π*Weak absorption, characteristic of a non-conjugated carboxyl group. libretexts.org

X-ray Crystallography

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not prominently available in published literature, the technique has been widely applied to numerous derivatives of the bicyclo[3.2.1]octane system, confirming their conformation and stereochemistry. nih.govresearchgate.net

This analysis would provide unambiguous data on:

Molecular Conformation: It would confirm the conformation of the bicyclic system, which consists of a six-membered ring in a chair conformation and a five-membered ring in an envelope conformation.

Bond Parameters: Precise measurements of all bond lengths and bond angles would be obtained.

Stereochemistry: The relative and absolute stereochemistry could be unequivocally determined.

Intermolecular Interactions: In the solid state, carboxylic acids typically form hydrogen-bonded dimers. X-ray crystallography would reveal the specifics of this hydrogen bonding network and other intermolecular packing forces. For example, the crystal structure of (1S,2S,3S,4R,5S)-5-[4-chloro-3-(4-ethoxy-benzyl)-phenyl]-1-hydroxymethyl-6,8-dioxa-bicyclo[3.2.1]octane-2,3,4-triol has been determined, showcasing the power of this technique to elucidate the complex structures of this scaffold. google.com

Table 3. Structural Information Obtainable from X-ray Crystallography
Structural ParameterDescription of Information Provided
Crystal System & Space GroupDefines the symmetry of the crystal lattice.
Unit Cell DimensionsProvides the dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Atomic CoordinatesThe precise x, y, z coordinates for every non-hydrogen atom.
Bond Lengths & AnglesHighly accurate measurements of all intramolecular bonds and angles.
Torsion AnglesDefines the conformation of the bicyclic rings.
Hydrogen Bonding GeometryDetails of intermolecular interactions, such as the formation of carboxylic acid dimers.

Theoretical and Computational Studies of Bicyclo 3.2.1 Octane 1 Carboxylic Acid Systems

Computational Elucidation of Reaction Mechanisms

Characterization of Transition States and Reaction Pathways

The rigid, strained structure of the bicyclo[3.2.1]octane system imposes significant geometric constraints that influence the nature of transition states in reactions involving this scaffold. Theoretical studies are crucial for locating and characterizing these high-energy intermediates, which are often fleeting and difficult to observe experimentally.

Cycloaddition Reactions: The formation of the bicyclo[3.2.1]octane skeleton often proceeds through cycloaddition reactions. For instance, DFT calculations have been employed to study the intramolecular 1,3-dipolar nitrone cycloaddition reaction, which is a key step in the synthesis of complex bicyclo[3.2.1]octane scaffolds. dergipark.org.tr These studies analyze the potential energy surfaces to distinguish between concerted and stepwise reaction pathways. The calculations help in understanding the asynchronous nature of bond formation in the transition state, which is influenced by both steric and electronic factors.

Domino Reactions: Theoretical DFT calculations have been instrumental in revealing the origins of stereoselectivity in domino reactions that form bicyclo[3.2.1]octane derivatives. acs.org By modeling the transition states of the key bond-forming steps, such as Michael and Henry reactions, researchers can identify the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) that stabilize one transition state over another. acs.org These models are critical for explaining the high diastereo- and enantioselectivities observed experimentally.

Rearrangement Pathways: The interconversion of bicyclic systems, such as the rearrangement of bicyclo[2.2.2]octane to the more stable bicyclo[3.2.1]octane, has been a subject of theoretical investigation. researchgate.net Computational studies can map the reaction coordinates and identify the transition states associated with these skeletal rearrangements. Such studies provide insights into the carbocationic intermediates and the energetic barriers that govern these transformations.

The general approach in these computational studies involves geometry optimization of reactants, products, and transition states. Frequency calculations are then performed to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for a transition state). The calculated energy differences between these structures provide the activation energies and reaction enthalpies.

Reaction TypeComputational MethodKey Findings on Transition States
Domino Michael-HenryDFTRevealed dual hydrogen-bonding activation modes in the transition state, explaining high stereoselectivity. acs.org
1,3-Dipolar CycloadditionB3LYP/6-31G(d)Characterized asynchronous concerted pathways for the formation of isoxazolidine (B1194047) rings within the bicyclic system. dergipark.org.tr
SulfenocyclizationDFTIdentified the electrophilic addition step as enantioselectivity-determining, with steric repulsion in the transition state controlling the facial selectivity. nih.gov

Prediction of Reactivity and Selectivity

Computational models are not only descriptive but also predictive, offering valuable foresight into the reactivity and selectivity of reactions involving the bicyclo[3.2.1]octane framework.

Stereoselectivity: One of the most significant applications of computational chemistry in this area is the prediction of stereoselectivity. For many reactions, the observed stereochemical outcome is a direct consequence of the relative energies of diastereomeric transition states. For example, in the organocatalytic synthesis of chiral bicyclo[3.2.1]octanes, DFT calculations have successfully rationalized the formation of specific stereoisomers by comparing the free energies of the competing transition state structures. acs.orgnih.gov These models consider the intricate interplay of steric clashes and stabilizing interactions between the substrate, catalyst, and reagents. In the alkylation of enamines derived from tropinone (B130398) (an 8-azabicyclo[3.2.1]octane), computational studies have been used as a predictive tool to design substrates that would favor the formation of a desired enantiomer. acs.org

Regioselectivity: In reactions where multiple products can be formed from the attack at different positions, computational methods can predict the regiochemical outcome. This is achieved by calculating the activation barriers for each possible reaction channel. The pathway with the lowest energy barrier is predicted to be the major one. For instance, in 1,3-dipolar cycloadditions to form substituted diazabicyclo[3.2.1]octanes, DFT studies have been used to explain the observed regioselectivity by analyzing the global and local reactivity indices of the reactants and the energies of the corresponding transition states. acs.org

Predicted PropertyComputational ApproachInfluencing Factors
EnantioselectivityTransition State Energy Calculation (DFT)Steric hindrance, non-covalent interactions (e.g., hydrogen bonds), catalyst-substrate geometry. acs.orgnih.gov
DiastereoselectivityRelative Free Energies of Transition StatesTorsional strain, steric interactions between substituents in the forming rings. dergipark.org.tr
RegioselectivityActivation Energy Barriers, Reactivity IndicesFrontier molecular orbital interactions, charge distribution in reactants. acs.org
Relative StabilityGround State Energy Calculation (DFT)Ring strain, torsional effects, angle strain. rroij.com

Synthesis and Academic Utility of Bicyclo 3.2.1 Octane 1 Carboxylic Acid Derivatives and Analogues

Modifications of the Carboxylic Acid Functional Group

The carboxylic acid moiety of bicyclo[3.2.1]octane-1-carboxylic acid serves as a versatile handle for a variety of chemical transformations. Its conversion into other functional groups, such as esters and amides, is a common strategy to facilitate further synthetic manipulations or to explore derivatives with unique properties. These modifications are crucial for creating intermediates that can undergo subsequent reactions, including cyclizations to form lactones and lactams.

Esters and Amides as Synthetic Intermediates

Esters and amides derived from bicyclo[3.2.1]octane carboxylic acids are pivotal intermediates in organic synthesis. The conversion of the carboxylic acid to an ester, such as a methyl or ethyl ester, is often a preliminary step to enable subsequent reactions that may not be compatible with the acidic proton of the carboxyl group. For instance, the synthesis of various bicyclo[3.2.1]octane derivatives begins with the formation of a methyl ester, which can then undergo further transformations. nih.govgoogle.com For example, 3-methyl bicyclo[3.2.1]octane-3-carboxylic acid can be converted to its corresponding methyl ester, which serves as a precursor for other derivatives. google.com Similarly, within the 8-oxabicyclo[3.2.1]octane series, 2-carbomethoxy-3-aryl derivatives are key compounds whose synthesis and structure-activity relationships have been extensively studied. nih.govacs.org

Amide formation is another critical modification. Bicyclo[3.2.1]octane carboxylic acids can be reacted with amines to produce amide derivatives, which are important in the development of new therapeutic agents. google.com For example, 3-methyl bicyclo[3.2.1]octane-3-carboxylic acid chloride can be treated with methylamine (B109427) to form the corresponding N-methylamide. google.com These amide derivatives are central to the structure of various biologically active compounds, highlighting the importance of this functional group transformation. google.com

FeatureDescriptionKey Application
Esterification Conversion of the carboxylic acid to an ester (e.g., methyl or ethyl ester).Protects the acidic proton, enabling a wider range of subsequent chemical reactions. google.com
Amide Formation Reaction of the carboxylic acid (or its activated form) with an amine.Creates key structural motifs found in many pharmaceutically active compounds. google.com
Synthetic Utility Both esters and amides serve as versatile precursors for more complex molecules.Facilitates the construction of diverse molecular architectures based on the bicyclo[3.2.1]octane scaffold. nih.govnih.gov

Exploration of Lactone and Lactam Derivatives

The rigid framework of the bicyclo[3.2.1]octane system provides a unique platform for the synthesis of constrained lactones (cyclic esters) and lactams (cyclic amides). These structures are of significant interest due to their presence in numerous bioactive natural products. nih.gov

A palladium(II)-catalyzed reaction has been developed to transform linear carboxylic acids containing a tethered olefin into bicyclo[3.2.1] lactones through a tandem intramolecular β-C(sp³)–H olefination and lactonization process. nih.gov This method demonstrates broad substrate scope and functional group compatibility. nih.gov The formation of lactones can also occur through rearrangement and recyclization processes under certain reaction conditions. For instance, the Beckmann rearrangement of an anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid can yield a lactone as a significant byproduct through fragmentation and subsequent recapturing of a cationic intermediate by the neighboring carboxyl group. core.ac.uk

Lactams based on this bicyclic system are similarly accessible. The classical Beckmann rearrangement of a syn-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid leads to the formation of the corresponding lactam. core.ac.uk Furthermore, more complex tricyclic systems incorporating both lactone and lactam features have been synthesized. The reaction of 3-oxidopyraziniums with acrylic acids initially forms diazabicyclo[3.2.1]octanes, which can subsequently rearrange and undergo lactonization to yield intricate tricyclic fused lactone-lactam systems. nih.gov

DerivativeSynthetic ApproachKey Features
Bicyclo[3.2.1] Lactones Pd(II)-catalyzed tandem C-H olefination and lactonization of linear carboxylic acids. nih.govEfficiently constructs the bicyclic lactone core found in many natural products. nih.gov
Bicyclo[3.2.1] Lactones Fragmentation-recyclization of oxime derivatives. core.ac.ukCan be an unexpected byproduct in rearrangement reactions, highlighting complex reaction pathways. core.ac.uk
Bicyclo[3.2.1] Lactams Beckmann rearrangement of bicyclic oximes. core.ac.ukA classical method for converting oximes into their corresponding cyclic amides. core.ac.uk
Tricyclic Lactone-Lactams Rearrangement and lactonization of diazabicyclo[3.2.1]octane precursors. nih.govLeads to the formation of highly complex, fused heterocyclic systems. nih.gov

Heteroatom-Containing Bicyclo[3.2.1]octane Analogues

Replacing one or more carbon atoms of the bicyclo[3.2.1]octane skeleton with a heteroatom such as nitrogen, oxygen, or sulfur generates a diverse range of analogues with significant applications in medicinal chemistry and organic synthesis. These heteroatomic systems retain the rigid three-dimensional structure of the parent carbocycle while introducing new chemical properties and potential biological interactions.

Azabicyclo[3.2.1]octane Systems as Rigid Scaffolds and Proline Analogues

Nitrogen-containing bicyclo[3.2.1]octane systems, known as azabicyclo[3.2.1]octanes, are prominent scaffolds in medicinal chemistry due to their structural rigidity and presence in numerous bioactive natural products and synthetic compounds. rsc.orgresearchgate.net The 8-azabicyclo[3.2.1]octane skeleton, for example, is the core structure of neuroactive compounds like cocaine and atropine. koreascience.kr This rigid framework is a valuable tool for reducing the conformational flexibility of molecules, which can lead to enhanced biological activity. koreascience.kr

A particularly important application of this scaffold is in the design of constrained amino acid analogues. Specifically, 8-azathis compound has been synthesized and identified as a novel, conformationally restricted analogue of proline. nih.govresearchgate.net The incorporation of such rigid proline analogues into peptides is a well-established strategy to study conformational requirements for biological activity and to design peptides with tailored properties. nih.gov The 2-azabicyclo[3.2.1]octane core has also garnered significant interest, serving as a key intermediate in the total synthesis of various molecules and showing potential in the development of new therapeutic agents. rsc.orgresearchgate.netrsc.org The synthesis of these nitrogen-containing heterocycles can be challenging but is often achieved through intramolecular cyclization strategies. rsc.orgresearchgate.net

SystemKey FeatureApplication
8-Azabicyclo[3.2.1]octane Core of neuroactive compounds (e.g., cocaine, atropine). koreascience.krProvides a rigid scaffold for drug design. koreascience.kr
8-Azathis compound Conformationally restricted proline analogue. nih.govresearchgate.netUsed in peptide design to limit flexibility and study structure-activity relationships. nih.gov
2-Azabicyclo[3.2.1]octane Chiral, rigid bicyclic backbone. rsc.orgresearchgate.netKey intermediate in total synthesis and a scaffold for medicinal chemistry. rsc.orgresearchgate.netrsc.org

Oxabicyclo[3.2.1]octane Architectures

Oxabicyclo[3.2.1]octane systems, where a carbon atom is replaced by oxygen, are another important class of heterocyclic compounds. This structural motif is found at the core of numerous natural products and biologically significant molecules. nih.gov These architectures are also valuable as versatile chiral building blocks and synthetic intermediates that can be transformed into other complex structures like oxygenated seven-membered carbocycles. nih.govthieme.de

Multiple synthetic strategies have been developed to construct the oxabicyclo[3.2.1]octane framework. These include intermolecular [5+2] cycloadditions, which provide a direct route to the bicyclic core while embedding a reactive α,β-unsaturated ketone for further elaboration. nih.gov Other methods involve tandem C–H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol (B89426) cyclization cascades and TiCl₄-mediated reactions of 3-alkoxycyclobutanones with allenylsilanes. thieme.dersc.org The synthesis of specific derivatives, such as 2-carbomethoxy-3-aryl-8-oxabicyclo[3.2.1]octanes, has been explored for their potent ability to inhibit monoamine transporters, demonstrating that a nitrogen atom is not strictly required for binding to these targets. acs.org

Synthetic MethodDescriptionAdvantage
[5+2] Cycloaddition Reaction of pyrylium (B1242799) ion intermediates with electron-rich alkenes. nih.govConcise approach that installs a reactive ketone functional group into the bicyclic product. nih.gov
Tandem C-H Oxidation/Rearrangement A cascade reaction involving C-H oxidation, oxa- rsc.orgrsc.org Cope rearrangement, and aldol cyclization. rsc.orgEfficiently constructs the bicyclic system from allylic silylethers. rsc.org
Dehydrative Cyclization Burgess reagent-mediated cyclodehydration of δ-diols. nih.govAchieved under mild conditions to furnish novel oxabicyclo[3.2.1]octan-3-ol scaffolds. nih.gov
Stille/Suzuki Coupling Used to synthesize 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.govAllows for the introduction of diverse aryl groups at the 3-position. nih.gov

Thiabicyclo[3.2.1]octane Systems

The incorporation of a sulfur atom into the bicyclic framework yields thiabicyclo[3.2.1]octane systems. These sulfur-containing analogues have been synthesized and investigated primarily in the context of medicinal chemistry, particularly in the search for medications to treat cocaine abuse. nih.govnih.gov

Systematic Substitution Pattern Variations on the Bicyclo[3.2.1]octane Core

The chemical behavior and accessibility of the bicyclo[3.2.1]octane framework are profoundly influenced by the nature and position of substituents. These modifications can alter reaction pathways, dictate stereochemical outcomes, and modify the structural parameters of the core skeleton.

Influence of Substituents on Synthetic Accessibility and Reaction Pathways

The introduction of substituents onto the bicyclo[3.2.1]octane core can significantly impact the feasibility and outcome of synthetic routes. The electronic and steric properties of these groups often govern the reaction pathways. For instance, in iodine-induced cyclization and oxidation of allylic alcohols to form highly functionalized bicyclo[3.2.1]octanes, the nature of the substituent on the phenyl ring of the starting material plays a crucial role. While various substituents at the meta and para positions of the phenyl ring are well-tolerated, substrates with strongly electron-donating groups like methoxy (B1213986) result in lower product yields. Conversely, alkyl-substituted allylic alcohols may fail to yield the desired product altogether, highlighting a strong substituent-dependent limitation on this synthetic pathway.

In other synthetic approaches, such as the visible-light-induced intramolecular dearomative reaction of bicyclobutanes (BCBs) to form bicyclo[4.1.1] frameworks (which can be related to the bicyclo[3.2.1]octane system through rearrangement), the selectivity of the reaction is related to the substituents at the bridgehead position of the BCBs. researchgate.net This demonstrates that substituents can direct the course of a reaction, favoring one pathway over another, such as a [4π + 2σ] cycloaddition versus a 1,4-hydrogen atom transfer (HAT) process. researchgate.net

The following table summarizes the influence of various substituents on the yield of a specific disproportionation-inspired reaction to construct functionalized bicyclo[3.2.1]octanes.

Substituent on Phenyl Ring (Para-position)Reaction YieldReference
-H55%
-CH₃53%
-F60%
-Cl58%
-Br56%
-CF₃43%
-OCH₃ (meta-position)Lower Yield
Table 1: Effect of Aromatic Substituents on the Yield of Bicyclo[3.2.1]octane Synthesis. Data illustrates the tolerance of the reaction to various electronic properties, with a notable decrease in efficiency for strongly donating or sterically different groups.

Effects of Substitution on Structural Features and Stereochemistry

Substituents not only affect reaction pathways but also exert significant control over the three-dimensional structure and stereochemistry of the bicyclo[3.2.1]octane system. The rigid nature of this framework means that the orientation of substituents is critical and can lead to highly specific diastereomers.

In a cascade reaction involving furfural, secondary amines, cyanoacetates, and benzaldehyde (B42025) to construct the bicyclo[3.2.1]octane system, the products are formed as single rac-(1R,2R,3R,4S,5S,8R)-diastereomers. bohrium.com This high level of stereocontrol is a direct consequence of the reaction mechanism, which involves a series of steps including Michael additions and cyclizations that are governed by the steric and electronic demands of the intermediates. bohrium.com X-ray diffraction studies confirm the specific stereochemical arrangement, underscoring the influence of the substituent pattern on the final structure. bohrium.com

Furthermore, organocatalytic domino Michael-Henry processes have been developed to prepare medicinally important bicyclo[3.2.1]octane derivatives with high enantiomeric and diastereomeric purity. acs.org These methods can create up to four stereogenic centers, including two quaternary ones, in a single process. The stereochemical outcome is dictated by the chiral catalyst and the nature of the interacting substrates, demonstrating that substitution patterns are key to achieving asymmetric synthesis within this framework. acs.org Long-range proton-proton couplings observed in the NMR spectra of substituted bicyclo[3.2.1]octenes are also highly dependent on the stereochemical arrangement of the substituents, providing a powerful tool for structural elucidation. acs.org

Comparative Chemical Studies with Other Bridged Bicyclic Carboxylic Acids

The chemical properties of this compound are best understood when compared to other bridged systems, such as the bicyclo[2.2.1]heptane (norbornane) and bicyclo[2.2.2]octane series. These comparisons highlight the unique features imparted by the specific ring structure and strain.

Analogies with Bicyclo[2.2.1]heptane and Bicyclo[2.2.2]octane Series

The bicyclo[3.2.1]octane, bicyclo[2.2.1]heptane, and bicyclo[2.2.2]octane systems all share the characteristic of being rigid, bridged carbocyclic structures. This rigidity restricts conformational flexibility, making them valuable scaffolds in medicinal chemistry and materials science. researchgate.net The bicyclo[2.2.1]heptane system is notable for its high ring strain, which influences its reactivity, particularly in reactions involving the bridgehead positions or the formation of carbocationic intermediates. The bicyclo[2.2.2]octane system is more symmetrical and less strained than the bicyclo[2.2.1]heptane system but is still a highly constrained structure.

The bicyclo[3.2.1]octane system can be viewed as an intermediate between these two, both in terms of ring size and strain. It is often formed through rearrangement from the more strained bicyclo[2.2.2]octane skeleton, particularly in reactions proceeding through carbocationic intermediates. researchgate.netrsc.org This inherent relationship means that synthetic strategies targeting one system may inadvertently lead to another, a crucial consideration in reaction design. All three skeletons serve as non-aromatic bioisosteres for phenyl rings, offering a three-dimensional alternative in drug design. researchgate.net

Comparative Reactivity and Structural Features

The differences in ring strain and geometry among the three bicyclic systems lead to distinct patterns of reactivity. Solvolysis and deamination reactions, which often proceed via carbocation intermediates, are particularly sensitive to the underlying bicyclic framework.

Studies on the deamination of bicyclo[2.2.2]octan-2-yl-amine and exo-bicyclo[3.2.1]octan-2-yl-amine show that they yield very similar product distributions. rsc.org This suggests they proceed through a common unsymmetrical, non-classical carbocation intermediate. In contrast, the deamination of endo-bicyclo[3.2.1]octan-2-yl-amine gives characteristically different product ratios, indicating it forms a different, symmetrical non-classical carbocation. rsc.org This highlights how subtle changes in stereochemistry (endo vs. exo) and framework (2.2.2 vs. 3.2.1) dictate the nature of the reactive intermediates and, consequently, the final products.

The stability of the bicyclic framework itself is also a point of comparison. The bicyclo[2.2.2]octane skeleton is known to rearrange to the thermodynamically more stable bicyclo[3.2.1]octane system under certain conditions, a transformation that underscores the difference in their inherent strain energies. researchgate.net

The table below provides a comparative summary of the key structural and reactive features of these three bridged bicyclic systems.

FeatureBicyclo[2.2.1]heptaneBicyclo[3.2.1]octaneBicyclo[2.2.2]octane
Number of Carbons788
Bridge StructureTwo 2-carbon bridges, one 1-carbon bridgeOne 3-carbon bridge, one 2-carbon bridge, one 1-carbon bridgeThree 2-carbon bridges
Relative StrainHighModerateLow to Moderate
SymmetryHigh (C₂ᵥ)Low (Cₛ)High (D₃ₕ)
Reactivity TrendProne to Wagner-Meerwein rearrangements; high reactivity due to strain.Common rearrangement product from other systems; moderate reactivity.Can rearrange to the bicyclo[3.2.1] system via carbocations. researchgate.netrsc.org
Table 2: Comparative Features of Bicyclo[n.m.k]alkane Systems.

Mentioned Compounds

Compound Name
This compound
Bicyclo[2.2.1]heptane
Bicyclo[2.2.2]octane
Bicyclo[2.2.2]octan-2-yl-amine
exo-Bicyclo[3.2.1]octan-2-yl-amine
endo-Bicyclo[3.2.1]octan-2-yl-amine
Furfural
Benzaldehyde
Table 3: List of Chemical Compounds Mentioned in the Article.

Applications of Bicyclo 3.2.1 Octane 1 Carboxylic Acid As a Core Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

The bicyclo[3.2.1]octane framework is a recurring motif in a multitude of biologically active compounds, making its derivatives, including the title carboxylic acid, essential starting points and intermediates in synthetic chemistry. mdpi.comnih.gov

The bicyclo[3.2.1]octane ring system is the foundational core of numerous important natural products, particularly within the families of tri- and tetracyclic sesquiterpenes and diterpenes. nih.gov The widespread presence of this structural motif in biologically significant molecules has driven the development of synthetic methods to create functionalized bicyclo[3.2.1]octanes that serve as advanced intermediates. mdpi.comucl.ac.uk These intermediates are crucial for the total synthesis of complex natural products. ucl.ac.uk

Table 1: Examples of Natural Product Families Containing the Bicyclo[3.2.1]octane Core

Natural Product ClassCore StructureSignificance
SesquiterpenesBicyclo[3.2.1]octaneFound in various marine natural products with unique biological activities. rsc.org
DiterpenesBicyclo[3.2.1]octaneForms the key branching point in the biosynthesis of over 1600 known tetracyclic diterpenoids. researchgate.net
ent-KaurenoidsBicyclo[3.2.1]octaneA class of diterpenes with notable anti-cancer properties. ucl.ac.uk

This table illustrates natural product classes where the bicyclo[3.2.1]octane scaffold is a central structural feature.

The creation of enantiomerically pure compounds is a primary objective in modern synthetic and medicinal chemistry. Bicyclo[3.2.1]octane derivatives are highly sought-after as chiral scaffolds due to their rigid conformation, which allows for precise spatial orientation of substituents. ucl.ac.uk The development of asymmetric catalytic methods has provided access to these chiral building blocks with high levels of stereocontrol.

Palladium-catalyzed asymmetric tandem Heck/carbonylation reactions have been successfully employed to desymmetrize cyclopentenes, yielding chiral bicyclo[3.2.1]octanes with excellent diastereoselectivities and enantiomeric excesses. researchgate.netnih.gov This method allows for the construction of molecules bearing one all-carbon quaternary and two tertiary stereogenic centers simultaneously. nih.gov Furthermore, low-loading organocatalysis, using catalysts like Rawal's quinine-squaramide, has proven effective in constructing chiral bicyclo[3.2.1]octanes from p-quinones and α-alkylnitroethylenes. rsc.org These enantiopure scaffolds are invaluable intermediates for the synthesis of optically active pharmaceuticals, materials, and other fine chemicals. researchgate.netontosight.ai

Contribution to Materials Science and Polymer Chemistry through Structure-Property Relationships

The unique structural properties of the bicyclo[3.2.1]octane core, particularly its rigidity and defined three-dimensional shape, make it an attractive component for incorporation into polymers and advanced materials. smolecule.com The inclusion of such bridged-ring systems can significantly influence the macroscopic properties of the resulting materials.

Derivatives of bicyclo[3.2.1]octane can be designed as monomers for polymerization. researchgate.net For instance, bicyclic orthoesters and lactams containing this framework have been synthesized and studied for their polymerizability. researchgate.net When these rigid, non-planar monomers are incorporated into a polymer backbone, they disrupt chain packing and can lead to materials with enhanced thermal stability, altered mechanical properties, and higher glass transition temperatures compared to polymers made from more flexible, linear monomers. The defined stereochemistry of the bicyclic unit can also be used to impart specific chiral properties to the resulting polymer.

Table 2: Bicyclo[3.2.1]octane-Based Monomers in Polymer Chemistry

Monomer TypeBicyclic CorePolymerization MechanismPotential Polymer Property
LactamBicyclo[3.2.1]octaneUncoordinated AnionicEnhanced thermal stability
OrthoesterBicyclo[3.2.1]octaneCationicIncreased rigidity

This table, based on a review of bicyclic monomers, highlights the potential of bicyclo[3.2.1]octane derivatives in creating polymers with specific characteristics. researchgate.net

Development of Conformationally Restricted Scaffolds for Methodological Chemical Research

A key feature of the bicyclo[3.2.1]octane system is its conformational rigidity. koreascience.kr Unlike flexible acyclic or monocyclic structures, the bridged nature of this scaffold severely limits the number of accessible conformations. This restriction is a powerful tool in various areas of chemical research, particularly in medicinal chemistry and the study of molecular interactions.

By using the bicyclo[3.2.1]octane core, chemists can design molecules where the appended functional groups are held in a fixed spatial arrangement. This is invaluable for probing the binding sites of enzymes and receptors, as it reduces the entropic penalty upon binding and helps to elucidate the optimal geometry for interaction. For example, aza- and oxa-bicyclo[3.2.1]octane carboxylic acids have been synthesized as conformationally constrained dipeptide isosteres and analogues of proline. koreascience.kracs.org These scaffolds serve as rigid templates in the design of peptidomimetics, helping to stabilize specific secondary structures like β-turns and improving biological stability and receptor selectivity. acs.orgresearchgate.net The predictable geometry of these scaffolds makes them ideal platforms for developing new synthetic methodologies and for structure-activity relationship (SAR) studies. nih.gov

Q & A

Q. What are the established synthetic routes for bicyclo[3.2.1]octane-1-carboxylic acid, and how are intermediates characterized?

The synthesis of this compound typically involves functional group transformations. For example, the acid can be converted to its chloride derivative using thionyl chloride (SOCl₂), followed by esterification with methanol to yield methyl bicyclo[3.2.1]octane-1-carboxylate. Key intermediates are characterized via gas chromatography (GC) to confirm purity and structure, as demonstrated in the conversion of the acid chloride to its methyl ester . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural validation, particularly for distinguishing positional isomers (e.g., 1-carbomethoxy vs. 2-carbomethoxy derivatives) .

Q. How is the stereochemical integrity of this compound derivatives maintained during synthesis?

Q. How do substituents influence the decarboxylation kinetics of β-keto acid derivatives in bicyclo[3.2.1]octane systems?

Decarboxylation rates in bicyclo[3.2.1]octane β-keto acids are sensitive to dihedral angles between the departing carboxyl group and the π-system of the ketone. Ideal angles near 90° maximize orbital overlap, accelerating CO₂ release. Computational models (e.g., DFT calculations) correlate dihedral angles with experimental rate constants, revealing strain-induced deviations in rigid bicyclic systems. Substituents that alter ring strain or electronic delocalization (e.g., electron-withdrawing groups) further modulate reactivity .

Q. What methodologies resolve contradictions in product ratios during radical rearrangements of bicyclo[3.2.1]octane precursors?

Radical rearrangements of bicyclo[2.2.2]octene esters (e.g., selenophenyl esters) generate bicyclo[3.2.1]octene radicals, where product ratios depend on competing factors:

  • Ring strain : Bicyclo[3.2.1] systems (~30 kcal/mol strain) are less favored than bicyclo[2.2.2] systems (~20 kcal/mol).
  • Radical stabilization : Electron-donating substituents (e.g., methyl, phenyl) stabilize intermediates, overriding strain effects.
    Contradictions in product distributions are analyzed using kinetic isotope effects (KIEs) and computational transition-state modeling to isolate dominant factors .

Q. How can enantioselective synthesis of bicyclo[3.2.1]octane-1-carboxylates be achieved under metal-free conditions?

Enantioselective routes may leverage organocatalytic [4+2] cycloadditions between α′-ethoxycarbonyl cyclohexenones and nitroolefins. Chiral thiourea catalysts induce asymmetry via hydrogen-bonding interactions, yielding bicyclo[2.2.2]octane intermediates that undergo strain-driven rearrangements to bicyclo[3.2.1] systems. Enantiomeric excess (ee) is quantified using chiral HPLC or NMR with chiral shift reagents .

Methodological and Analytical Considerations

Q. What computational tools predict substituent effects on the acidity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model substituent effects on pKa values. Electrostatic potential maps identify electron-deficient regions, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. For example, electron-withdrawing groups (e.g., nitro) increase acidity by stabilizing the deprotonated carboxylate via resonance .

Q. How do solvent polarity and dielectric constants influence reaction pathways in bicyclo[3.2.1]octane systems?

Solvent effects are modeled using the Kirkwood-Onsager equation, which relates dielectric constant (D') to transition-state stabilization. Polar aprotic solvents (e.g., DMSO) stabilize charged intermediates in decarboxylation, while nonpolar solvents favor radical pathways. Solvent parameters (e.g., ET30) are correlated with rate constants to optimize reaction conditions .

Data Interpretation and Contradictions

Q. How should researchers address discrepancies in reported strain energies for bicyclo[3.2.1]octane systems?

Strain energy discrepancies arise from differing computational methods (e.g., group increments vs. homodesmotic reactions). Researchers should standardize calculations using homodesmotic reactions (e.g., comparing to adamantane derivatives) and validate with experimental thermochemical data (e.g., heat of combustion) .

Q. Why do some studies report bicyclo[3.2.1]octane derivatives as unstable intermediates?

Instability may stem from ring-opening reactions under acidic or thermal conditions. Stabilization strategies include:

  • Introducing bulky substituents to hinder ring-opening.
  • Using low-temperature (-78°C) or inert-atmosphere conditions.
    Real-time monitoring via in situ IR or Raman spectroscopy helps identify degradation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.